Cas no 2246679-09-2 (3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole)

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Z2689975604
- 3-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Isoxazole, 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-isoxazole
-
- MDL: MFCD30702191
- インチ: 1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-9(14-15-10)8-5-6-8/h7-8H,5-6H2,1-4H3
- InChIKey: INVJNDNNDXDDON-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=CC(C3CC3)=NO2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 235.1379736 g/mol
- どういたいしつりょう: 235.1379736 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 235.09
- トポロジー分子極性表面積: 44.5
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3229349-0.05g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95.0% | 0.05g |
$275.0 | 2025-03-19 | |
Aaron | AR028RQ4-10g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 10g |
$7037.00 | 2023-12-15 | |
Enamine | EN300-3229349-5g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 5g |
$3438.0 | 2023-09-04 | |
Ambeed | A1503812-50mg |
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole |
2246679-09-2 | 50mg |
$404.0 | 2024-04-21 | ||
Aaron | AR028RQ4-100mg |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 100mg |
$589.00 | 2025-02-16 | |
1PlusChem | 1P028RHS-10g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 10g |
$6365.00 | 2024-05-25 | |
1PlusChem | 1P028RHS-5g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 5g |
$4312.00 | 2024-05-25 | |
Aaron | AR028RQ4-5g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 5g |
$4753.00 | 2023-12-15 | |
Aaron | AR028RQ4-1g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 1g |
$1655.00 | 2025-02-16 | |
1PlusChem | 1P028RHS-2.5g |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
2246679-09-2 | 95% | 2.5g |
$2935.00 | 2024-05-25 |
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazoleに関する追加情報
Research Brief on 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole (CAS: 2246679-09-2)
In recent years, the compound 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole (CAS: 2246679-09-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester-functionalized oxazole derivative is a key intermediate in the synthesis of bioactive molecules and has shown promising potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases.
The primary interest in this compound stems from its unique structural features, which include a cyclopropyl group and a boronic ester moiety. These functional groups confer high reactivity and selectivity, making it a valuable building block for Suzuki-Miyaura cross-coupling reactions, a widely used method in the synthesis of complex organic molecules. Recent studies have highlighted its utility in the construction of heterocyclic compounds, which are prevalent in many FDA-approved drugs.
One of the most notable applications of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers have utilized this compound to synthesize novel kinase inhibitors with improved potency and selectivity, as demonstrated in recent preclinical studies.
In addition to its role in kinase inhibitor development, this compound has also been explored in the context of proteolysis-targeting chimeras (PROTACs). PROTACs are a groundbreaking class of therapeutics that selectively degrade target proteins via the ubiquitin-proteasome system. The boronic ester moiety of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has been leveraged to design PROTACs with enhanced binding affinity and stability, offering new avenues for the treatment of previously undruggable targets.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported a streamlined synthesis route for 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole, achieving higher yields and purity compared to traditional methods. This improvement is critical for scaling up production and facilitating its use in large-scale drug discovery programs.
Despite its promising applications, challenges remain in the optimization of this compound for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further research. However, the ongoing studies and the compound's versatility suggest that it will continue to be a focal point in medicinal chemistry and drug development efforts.
In conclusion, 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole (CAS: 2246679-09-2) represents a valuable tool in the arsenal of chemical biologists and medicinal chemists. Its unique structural properties and broad applicability in drug discovery underscore its importance in the development of next-generation therapeutics. Future research will likely uncover additional applications and refine its use in clinical settings, further solidifying its role in the field.
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